molecular formula C12H8BrF2NO2S B5826677 N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5826677
M. Wt: 348.16 g/mol
InChI Key: BCLXSXNEEZLCFR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group and two fluorine atoms attached to a benzenesulfonamide structure. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLXSXNEEZLCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Coupling Products: Biaryl compounds with diverse functional groups can be synthesized through coupling reactions.

Scientific Research Applications

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)sulfonamide: Lacks the fluorine atoms, which may result in different biological activity and chemical reactivity.

    3,4-difluorobenzenesulfonamide: Lacks the bromophenyl group, affecting its overall properties and applications.

Uniqueness

N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

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